BenchChemオンラインストアへようこそ!

2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide

RNA Splicing Modulation Anti-Inflammatory Mechanism Cap Binding Complex

This compound is a clinical-stage, orally bioavailable small molecule that selectively binds the nuclear Cap Binding Complex (CBC) to upregulate anti-inflammatory microRNA miR-124 without altering global splicing. Unlike generic anti-inflammatory or antiretroviral agents, its dual antiviral/anti-inflammatory profile is uniquely tied to this CBC interaction; minor structural changes abolish activity. Procure as a critical positive control for miR-124 induction assays (EC₅₀ ~1–5 µM in PBMCs), HIV cure 'shock and kill' studies, CBC mechanism dissection, and PK/PD modeling of oral miRNA modulators. Clinical data (25–100 mg QD) link exposure to calprotectin reduction, making it an unmatched reference standard.

Molecular Formula C16H10ClF3N2O
Molecular Weight 338.71
CAS No. 1147349-98-1
Cat. No. B2356022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
CAS1147349-98-1
Molecular FormulaC16H10ClF3N2O
Molecular Weight338.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23)
InChIKeyKBWFOUZMNASCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide (Obefazimod): First-in-Class CBC-Targeting Small Molecule for Inflammatory and Infectious Disease


2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide, designated ABX‑464 (obefazimod), is a clinical-stage, orally bioavailable small molecule with a first-in-class mechanism of action centered on binding the nuclear Cap Binding Complex (CBC) [1]. Unlike conventional anti-inflammatory agents or antiretrovirals, ABX‑464 modulates RNA biogenesis by enhancing the splicing of a single long noncoding RNA to generate the anti-inflammatory microRNA miR‑124, a mechanism that is both potent and exquisitely selective, with no detectable effect on global pre-mRNA splicing of cellular genes [2]. This compound has advanced to Phase 2b clinical development for moderate-to-severe ulcerative colitis and has demonstrated antiviral activity against HIV-1, establishing a dual therapeutic profile that distinguishes it from all other known clinical candidates in its molecular class [3].

Why Generic Substitution Risks Are Heightened for 2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide (Obefazimod) Due to Its Unique CBC-Dependent Splicing Enhancement


Generic substitution of structurally related amides or alkynylpyridine derivatives is not possible for this compound because its therapeutic activity arises from a highly specific interaction with the nuclear Cap Binding Complex (CBC) that triggers the selective upregulation of a single microRNA, miR‑124 [1]. Unlike IDC16—a structurally distinct indole derivative that inhibits SF2/ASF splicing factor activity to block HIV-1 replication—ABX‑464 enhances CBC function and promotes productive splicing of a noncoding RNA rather than globally suppressing splicing [2]. This mechanistic divergence means that minor structural modifications that abolish CBC binding completely abrogate miR‑124 induction, as demonstrated by the inability of close analogs to replicate the anti-inflammatory profile of ABX‑464 in DSS-induced colitis models [3]. Consequently, interchangeability with alternative alkynylpyridine scaffolds or splicing modulators without confirmatory CBC-binding and miR‑124 expression data carries a high risk of losing the dual antiviral/anti-inflammatory activity that defines this compound's clinical value.

Quantitative Evidence Table: Direct Comparator Data for 2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide (Obefazimod)


Unique Mechanism of Action: CBC-Binding and miR-124 Upregulation vs. IDC16 Splicing Inhibition

ABX‑464 is the only clinical-stage compound shown to bind the Cap Binding Complex (CBC) and enhance the splicing of a specific long noncoding RNA (LncRNA 205) to produce miR‑124, a potent anti-inflammatory microRNA. In contrast, the indole derivative IDC16 inhibits the SF2/ASF splicing factor and suppresses HIV-1 pre-mRNA splicing globally [1][2]. In PBMCs from six healthy donors, ABX‑464 (5 µM) enhanced miR-124 expression by >2-fold, whereas IDC16 at equivalent concentrations did not induce miR-124 expression (fold change <1.0) [1][2].

RNA Splicing Modulation Anti-Inflammatory Mechanism Cap Binding Complex

Superior Clinical Remission in Ulcerative Colitis vs. Placebo: Phase 2b Trial

In a 254-patient Phase 2b randomized, double-blind, placebo-controlled trial (NCT04023396), ABX‑464 demonstrated superior efficacy across all dose groups. The composite clinical remission rate at Week 8 was 18-26% across ABX‑464 doses (25-100 mg QD) compared to 13% for placebo [1]. This represents a 1.4- to 2.0-fold increase in remission versus placebo, with a number needed to treat (NNT) of approximately 20 for the 50 mg dose [1].

Ulcerative Colitis Clinical Remission Phase 2b Trial

HIV-1 Replication Inhibition: ABX‑464 vs. IDC16 Cross-Study Comparison

ABX‑464 inhibited HIV-1 replication in PBMCs from 6 donors by >70% at 5 µM, acting through Rev-mediated RNA export inhibition and enhanced viral RNA splicing [1]. In a separate study, the splicing inhibitor IDC16 suppressed HIV-1 p24 production in PBMCs with an IC₅₀ of approximately 2 µM, but its effect was reversed at higher concentrations due to cytotoxicity (CC₅₀ ~10 µM) [2]. This yields a therapeutic index (TI) for ABX‑464 that is substantially larger, as no cytotoxicity was observed at concentrations up to 50 µM [1].

HIV-1 Replication Antiretroviral Activity PBMC Assay

Lack of Global Splicing Disruption: ABX‑464 Selectivity vs. IDC16

Transcriptome-wide RNA-seq analysis of CD4+ T cells from 4 donors revealed that ABX‑464 (5 µM, 6 days) did not alter pre-mRNA splicing of any cellular gene, whereas depletion of CBC (NCBP1/2) by RNAi caused accumulation of intron retention transcripts in >200 genes [1]. In contrast, IDC16 has been reported to globally affect splicing factor activity, including SF2/ASF targets, and can alter the splicing profile of several endogenous genes at concentrations above its antiviral IC₅₀ [2].

Off-Target Effects RNA Splicing Selectivity Transcriptomic Safety

Procurement-Relevant Application Scenarios for 2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide (Obefazimod)


Inflammatory Bowel Disease Drug Discovery: Benchmarking Novel Oral Anti-Inflammatory Agents

ABX‑464 serves as a unique positive control for assays seeking to quantify miR‑124 induction in immune cells. Its established EC₅₀ for miR‑124 upregulation in PBMCs (approximately 1–5 µM) [1] and corresponding anti-inflammatory efficacy in the DSS colitis model provide a benchmark for screening next-generation CBC-binding or miR‑124-inducing compounds. Procurement of ABX‑464 enables direct head-to-head comparison with candidate molecules in both in vitro transcriptomic assays and in vivo IBD models.

HIV Cure Research: Evaluating Latency Reversal and Inflammation Reduction

The dual antiviral and anti-inflammatory properties of ABX‑464, with >70% HIV-1 inhibition in PBMCs at 5 µM and simultaneous miR‑124-mediated suppression of pro-inflammatory cytokines [1][2], position it as a critical tool compound for HIV cure studies. It can be used to investigate whether reducing immune activation during latency reversal agents (LRAs) improves the safety of 'shock and kill' strategies, a rationale supported by its Phase 2 clinical trial data showing no severe adverse events [2].

RNA Splicing Mechanism Studies: Differentiating CBC Agonism from Splicing Inhibition

For laboratories studying the role of the Cap Binding Complex in RNA biogenesis, ABX‑464 is an essential probe with a defined mechanism: it stabilizes CBC-ARS2 protein–protein interactions without inhibiting core splicing functions [1][3]. Unlike IDC16, which disrupts SF2/ASF splicing activity, ABX‑464 can be used to dissect the divergent consequences of enhancing versus suppressing spliceosomal activity on cellular transcriptomes, a distinction critical for understanding the therapeutic window of splicing-targeted drugs [3].

Pharmacokinetic/Pharmacodynamic Modeling of Oral Small Molecules with miRNA-Based Biomarkers

ABX‑464's clinical development has generated a rich dataset linking oral dosing (25–100 mg QD), plasma exposure, and pharmacodynamic biomarkers including miR‑124 expression and calprotectin reduction [1][2]. This compound is ideally suited as a reference standard for PK/PD modeling of orally administered miRNA modulators, particularly in programs seeking to establish exposure-response relationships for splicing-dependent anti-inflammatory agents.

Quote Request

Request a Quote for 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.